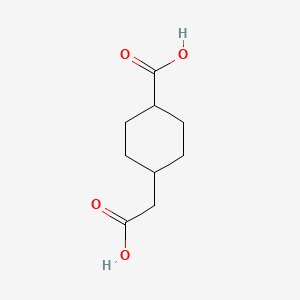
N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite
概要
作用機序
DMT-5Me-dC(Bz)-CE ホスホラミダイトの作用機序は、オリゴヌクレオチドへの組み込みに関与し、そこで結合親和性と安定性を高めます。シチジン塩基の 5-位のメチル基は疎水性相互作用を高め、相補的鎖と形成される二重鎖の安定性に寄与します。 ベンゾイル基とジメトキシトリチル基は、合成中にヌクレオシドを保護し、活性オリゴヌクレオチドを得るために除去されます .
生化学分析
Biochemical Properties
N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of modified oligonucleotides. This compound interacts with various enzymes and proteins involved in nucleotide synthesis and modification. For instance, it is commonly used in the presence of catalysts such as 1H-tetrazole or 4,5-dicyanoimidazole in acetonitrile to facilitate the formation of phosphodiester bonds . The interactions between N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite and these catalysts are essential for the efficient synthesis of oligonucleotides, which are used in various research and therapeutic applications.
Cellular Effects
N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite has significant effects on various types of cells and cellular processes. This compound influences cell function by incorporating modified nucleotides into oligonucleotides, which can then be used to modulate gene expression and cellular metabolism. For example, oligonucleotides synthesized using N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can be designed to target specific mRNA sequences, leading to the downregulation of gene expression and subsequent changes in cellular signaling pathways. This ability to modulate gene expression makes this compound a valuable tool in the study of cellular processes and the development of therapeutic agents.
Molecular Mechanism
The molecular mechanism of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during the synthesis process. This compound forms phosphodiester bonds with other nucleotides, resulting in the creation of modified oligonucleotides. These oligonucleotides can then bind to complementary RNA or DNA sequences, leading to the inhibition or activation of specific genes . Additionally, N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can interact with various enzymes involved in nucleotide synthesis, further influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can change over time. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and exposure to light . Over time, degradation of the compound can occur, leading to a decrease in its efficacy in oligonucleotide synthesis. Long-term studies have shown that the stability of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is crucial for maintaining its effectiveness in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite can vary with different dosages in animal models. At lower dosages, this compound is generally well-tolerated and can effectively modulate gene expression without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. It is important to carefully control the dosage of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite in animal studies to avoid adverse effects and ensure accurate results.
Metabolic Pathways
N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is involved in various metabolic pathways related to nucleotide synthesis and modification. This compound interacts with enzymes such as DNA polymerases and nucleases, which are responsible for incorporating modified nucleotides into DNA and RNA sequences . These interactions can influence metabolic flux and the levels of various metabolites within cells, further affecting cellular function and gene expression.
Transport and Distribution
The transport and distribution of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite within cells and tissues are facilitated by various transporters and binding proteins. Once inside the cell, this compound can be transported to specific cellular compartments where it can exert its effects . The localization and accumulation of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite within cells are important for its effectiveness in modulating gene expression and cellular processes.
Subcellular Localization
N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is localized within specific subcellular compartments, where it can interact with various biomolecules and exert its effects. This compound may be directed to specific organelles or cellular structures through targeting signals or post-translational modifications . The subcellular localization of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is crucial for its activity and function in modulating gene expression and cellular processes.
準備方法
合成経路と反応条件
DMT-5Me-dC(Bz)-CE ホスホラミダイトの合成には、ヌクレオシドデオキシシチジンの保護から始まる複数のステップが伴います。5'-ヒドロキシル基はジメトキシトリチル (DMT) 基で保護され、4-位のアミノ基はベンゾイル (Bz) 基で保護されます。その後、3'-ヒドロキシル基はシアノエチル (CE) ホスホラミダイト試薬を用いてホスフィチル化されます。 反応条件には通常、水分や酸化を防ぐために無水溶媒と不活性雰囲気の使用が含まれます .
工業的生産方法
DMT-5Me-dC(Bz)-CE ホスホラミダイトの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と一貫性を確保するための厳格な品質管理措置が含まれます。 この化合物は通常、固体形で生産され、安定性を維持するために不活性ガス中で低温で保管されます .
化学反応の分析
反応の種類
DMT-5Me-dC(Bz)-CE ホスホラミダイトは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ホスファイトトリエステルは、ホスフェートトリエステルに酸化することができます。
置換: シアノエチル基は、塩基性条件下で除去して遊離ホスホジエステルを得ることができます。
一般的な試薬と条件
酸化: 水中のヨウ素またはtert-ブチルヒドロペルオキシド。
置換: 水酸化アンモニウムまたはメチルアミン。
生成される主な生成物
科学的研究の応用
DMT-5Me-dC(Bz)-CE ホスホラミダイトは、さまざまな用途におけるオリゴヌクレオチドの合成において特に、科学研究で広く使用されています。
化学: DNA および RNA アナログの合成に使用されます。
生物学: 遺伝子発現と調節の研究に使用されます。
医学: 治療目的でアンチセンスオリゴヌクレオチドとスモールインターフェアリングRNA (siRNA) の開発に使用されます。
類似化合物との比較
DMT-5Me-dC(Bz)-CE ホスホラミダイトは、その優れた結合親和性と安定性により、他の類似化合物とは異なります。類似の化合物には以下のようなものがあります。
DMT-dC(Bz)-CE ホスホラミダイト: 5-位のメチル基がなく、結合親和性が低くなっています。
DMT-5Me-dC(isoBz)-CE ホスホラミダイト: ベンゾイルの代わりにイソブチリル保護を使用しており、これは脱保護条件と全体的な安定性に影響を与える可能性があります
特性
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H54N5O8P/c1-32(2)52(33(3)4)61(58-28-14-27-48)60-41-29-43(51-30-34(5)44(50-46(51)54)49-45(53)35-15-10-8-11-16-35)59-42(41)31-57-47(36-17-12-9-13-18-36,37-19-23-39(55-6)24-20-37)38-21-25-40(56-7)26-22-38/h8-13,15-26,30,32-33,41-43H,14,28-29,31H2,1-7H3,(H,49,50,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUHEZFYUECLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H54N5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)

![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)

![(1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one](/img/structure/B3079029.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)


![Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione](/img/structure/B3079073.png)
![Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3079081.png)
